molecular formula C13H13NO B1510285 4-(4-Ethoxyphenyl)pyridine CAS No. 4357-31-7

4-(4-Ethoxyphenyl)pyridine

Cat. No. B1510285
CAS RN: 4357-31-7
M. Wt: 199.25 g/mol
InChI Key: YHUFCEAPVPUJHE-UHFFFAOYSA-N
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Patent
US08759528B2

Procedure details

410 mg (2.06 mmol) 4-(4-Ethoxy-phenyl)-pyridine in 10 mL acetic acid are hydrogenated (3 bar) for 9 h at rt using 50 mg platinum(IV) oxide. After that time, the catalyst is filtered off and the solvent is evaporated. The residue is taken up in 1N NaOH and extracted with EtOAc. The organic layer is dried over sodium sulphate and the solvent is evaporated. The residue is purified by column chromatography (silica gel; DCM:MeOH 9:1, then THF:MeOH:NH4OH 1:1:0.1) to yield the desired product.
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)[CH3:2]>C(O)(=O)C.[Pt](=O)=O>[CH2:9]1[CH2:4][O:3][CH2:7][CH2:8]1.[CH3:1][OH:3].[NH4+:13].[OH-:3].[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[CH:6][CH:5]=1)[CH3:2] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
410 mg
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)C1=CC=NC=C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 9 h
Duration
9 h
CUSTOM
Type
CUSTOM
Details
at rt
FILTRATION
Type
FILTRATION
Details
After that time, the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel

Outcomes

Product
Name
Type
product
Smiles
C1CCOC1.CO.[NH4+].[OH-]
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.